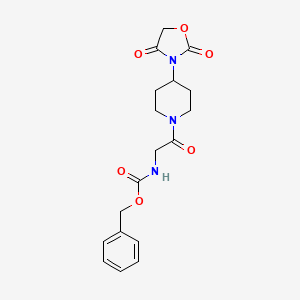

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Description

This compound features a benzyl carbamate group linked via a carbonyl-containing chain to a piperidine ring substituted with a 2,4-dioxooxazolidine moiety.

Properties

IUPAC Name |

benzyl N-[2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c22-15(10-19-17(24)26-11-13-4-2-1-3-5-13)20-8-6-14(7-9-20)21-16(23)12-27-18(21)25/h1-5,14H,6-12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABGUPVKLZDPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as ammonia, triethylamine, and palladium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Carbamate Hydrolysis and Aminolysis

The benzyl carbamate group undergoes nucleophilic cleavage under acidic or basic conditions, yielding intermediates critical for further derivatization.

-

Hydrolysis :

-

Conditions : Aqueous HCl (1–2 M) at 60–80°C or NaOH (1–5%) at room temperature.

-

Products : Benzyl alcohol, CO₂, and the corresponding amine (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)amine (Fig. 1A) .

-

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by decarboxylation.

-

-

Aminolysis :

| Reaction Type | Conditions | Key Products | Yield Range | Reference |

|---|---|---|---|---|

| Hydrolysis | 2 M HCl, 70°C | Benzyl alcohol + Amine | 75–90% | |

| Aminolysis | Piperidine, DMF, 40°C | N-Piperidinyl urea | 60–85% |

Oxazolidinone Ring-Opening Reactions

The 2,4-dioxooxazolidin-3-yl group undergoes ring-opening under nucleophilic or reductive conditions:

-

Nucleophilic Attack :

-

Reductive Cleavage :

| Reaction Type | Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic | Ethanolamine | Cs₂CO₃, THF, 50°C | Ethanolamine-linked urea | 70% | |

| Reductive | LiAlH₄ | THF, 0°C → 25°C | Piperidine-alcohol derivative | 65% |

Piperidine Functionalization

The piperidine ring participates in alkylation, acylation, or cross-coupling reactions:

-

N-Alkylation :

-

Acylation :

| Reaction Type | Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I | K₂CO₃, DMF, 60°C | Methyl-piperidine salt | 80% | |

| Acylation | AcCl | Pyridine, 25°C | Acetyl-piperidine | 85% |

Enzymatic Carbamylation

The carbamate group acts as a mechanism-based inhibitor for serine hydrolases (e.g., acetylcholinesterase):

-

Mechanism :

| Enzyme Target | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|

| BChE | 4.33 | 34 (vs. AChE) |

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Structural Overview

- Molecular Formula : C18H21N3O6

- Molecular Weight : 375.4 g/mol

- IUPAC Name : Benzyl N-[2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate

Medicinal Chemistry

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzyl carbamates exhibit significant antimicrobial properties. For example:

- In Vitro Studies : Compounds have shown inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1.25 µg/mL to 10 µg/mL depending on structural modifications.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells, with IC50 values in the low micromolar range.

Enzyme Inhibition

The compound acts as a substrate analog for carbonic anhydrases (CAs):

- Mechanism of Action : It mimics bicarbonate binding and directly coordinates with the catalytic zinc ion in CAs, providing insights into designing selective inhibitors for therapeutic applications .

Organic Synthesis

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique functional groups allow chemists to create more complex molecules through multi-step reactions.

Case Study: Inhibition of Acetylcholinesterase

A study evaluated the in vitro ability of benzene-based carbamates to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Structural Analogues with High Similarity Scores

Compound 1 : (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (Similarity: 0.97)

- Structural Differences : Replaces piperidine with pyrrolidine (5-membered ring) and lacks the oxazolidine dione.

- Implications : Reduced ring size may decrease steric hindrance but limit hydrogen-bonding interactions. Higher similarity suggests comparable carbamate stability .

Compound 2 : Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Similarity: 0.92)

- Structural Differences : Incorporates a benzyl-substituted pyrrolidine dione.

| Feature | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Ring | Piperidine | Pyrrolidine | Pyrrolidine |

| Dione Groups | 2,4-dioxooxazolidine | None | 2,5-dioxopyrrolidine |

| Substituents | Benzyl carbamate | Benzyl carbamate | Benzyl carbamate + benzyl |

Piperidine-Based Derivatives with Varied Functional Groups

Compound 3 : N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()

- Structural Differences : Replaces oxazolidine dione with benzimidazolone and substitutes carbamate with a carboxamide-linked aryl group.

- Activity : Reported as a potent inhibitor of 8-oxo-Guo (a DNA lesion), with 80% synthesis yield indicating efficient preparation .

Compound 4 : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide ()

- Structural Differences : Includes halogen (Cl, I) substituents on the benzimidazolone and aryl groups.

| Feature | Target Compound | Compound 3 | Compound 4 |

|---|---|---|---|

| Heterocyclic Core | Oxazolidine dione | Benzimidazolone | Benzimidazolone + Halogens |

| Linker | Carbamate | Carboxamide | Carboxamide |

| Bioactivity | Not reported | 8-Oxo-Guo inhibition | Likely enhanced inhibition |

Carbamate Derivatives with Heterocyclic Modifications

Compound 5 : Benzyl (2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate ()

- Structural Differences : Replaces piperidine with an imidazole ring and incorporates a fluoro-methylphenyl group.

Compound 6: Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate ()

- Structural Differences : Includes a benzotriazole group instead of oxazolidine dione.

Pharmacologically Active Piperidinecarboxamides

Compound 7 : Lonafarnib (CAS-193275-84-2) ()

- Structural Differences : Complex benzo-cyclohepta-pyridine core with bromo/chloro substituents.

- Activity : Farnesyl transferase inhibitor used in cancer therapy. Highlights the role of halogenation and aromaticity in target binding .

Key Research Findings and Implications

- Structural Flexibility vs.

- Halogen Effects : Halogenated derivatives (e.g., Compound 4) demonstrate improved inhibitory activity, suggesting opportunities for optimizing the target compound .

- Metabolic Stability : Fluorine (Compound 5) and carbamate groups (target compound) may reduce hepatic clearance compared to amide-linked analogs .

Biological Activity

Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate group, which is known for enhancing biological activity through structural stability and reactivity. The presence of a piperidine ring and a dioxooxazolidine moiety contributes to its pharmacological profile. The molecular formula is .

The biological activity of benzyl carbamates often involves inhibition of specific enzymes or pathways. The carbamate group can enhance the lipophilicity and metabolic stability of the compound, allowing for better interaction with biological targets. Research indicates that compounds with similar structures exhibit activity against various pathogens and cancer cell lines.

Biological Activity Overview

1. Antimicrobial Activity

- In Vitro Studies : Research has shown that derivatives of benzyl carbamates possess significant antimicrobial properties. For instance, studies on related compounds demonstrate potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) ranging from 1.25 µg/mL to 10 µg/mL depending on structural modifications .

- Mechanisms : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

2. Anticancer Properties

- Cell Line Studies : Benzyl carbamate derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, compounds similar to benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .

- Apoptosis Induction : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies and Research Findings

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered:

Q & A

Q. What are the common synthetic routes for Benzyl (2-(4-(2,4-dioxooxazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate?

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the oxazolidinone ring via cyclization of a precursor containing a piperidine moiety.

- Step 2 : Introduction of the carbamate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Coupling of the oxazolidinone-piperidine intermediate with a 2-oxoethylcarbamate fragment via amide bond formation, often employing coupling agents like HATU or EDCI .

Q. Key Considerations :

- Reaction yields (e.g., 70% in analogous carbamate syntheses) depend on solvent polarity and catalyst selection .

- Purification via column chromatography (e.g., DCM/ethyl acetate gradients) is critical to isolate the final product .

Q. How is structural characterization performed for this compound?

Analytical techniques include:

- NMR Spectroscopy : - and -NMR to confirm the presence of the oxazolidinone (δ ~170 ppm for carbonyl groups) and piperidine protons (δ ~2.5–3.5 ppm) .

- HPLC : Purity assessment (>98%) with retention time tracking (e.g., RT = 12.45 min in reverse-phase systems) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 553 for related carbamates) .

Data Interpretation : Cross-referencing spectral data with analogous compounds (e.g., benzyl carbamates with oxazolidinone motifs) reduces ambiguity .

Q. What safety precautions are recommended during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as carbamates may release irritants during decomposition .

- Storage : Sealed containers at 2–8°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

Methodological Approaches :

- Catalyst Screening : Lithium aluminum hydride or palladium catalysts enhance amidation efficiency in analogous piperidine-carbamate systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in coupling steps .

- Temperature Control : Lower temperatures (−78°C) minimize undesired byproducts during oxazolidinone formation .

Case Study : A 70% yield was achieved for a related carbamate using 3-chloropropanol and column chromatography .

Q. What contradictions exist in reported biological activities of structurally similar compounds?

Q. Resolution Strategies :

Q. How can structure-activity relationships (SAR) guide the design of derivatives?

Key Structural Features :

- Oxazolidinone Ring : Essential for hydrogen bonding with enzymatic targets (e.g., esterases) .

- Piperidine Moiety : Modifications (e.g., sulfonyl groups) improve pharmacokinetic properties .

- Benzyl Carbamate : Replacement with bulkier aryl groups (e.g., p-tolyl) enhances metabolic stability .

Example : A derivative with a 4-fluorobenzyl group showed 3-fold higher in vitro stability compared to the parent compound .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference : Plasma proteins bind to carbamates, necessitating protein precipitation (e.g., acetonitrile) before LC-MS/MS analysis .

- Detection Limits : Sensitivity thresholds (e.g., LOD = 0.1 ng/mL) require optimized ionization parameters in mass spectrometry .

Q. Validation Parameters :

- Linearity (R > 0.99), precision (%CV < 15%), and recovery (>80%) must meet FDA guidelines for bioanalytical methods .

Q. How do computational methods aid in predicting the compound’s mechanism of action?

- Molecular Docking : Identifies potential binding sites on enzymes (e.g., WDR5 protein) with RMSD < 2.0 Å .

- MD Simulations : Predicts stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and CNS permeability (low), guiding lead optimization .

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate esters or PEGylated side chains for improved hydrophilicity .

Experimental Data : A solubility of 10 mM in DMSO was reported for a pyrazole-containing analog .

Q. How can contradictory toxicity data from in vivo studies be reconciled?

| Study | Model | Finding | Resolution |

|---|---|---|---|

| Acute toxicity (rodent) | LD = 500 mg/kg | High hepatotoxicity | Dose reduction (50 mg/kg) + liver enzyme monitoring |

| Chronic toxicity (primate) | No significant effects at 10 mg/kg/day | Species-specific metabolic differences | Cross-species PK/PD modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.